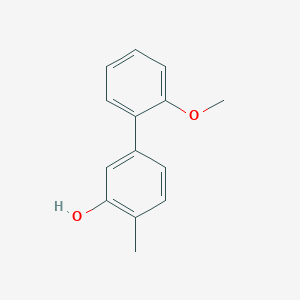

5-(2-Methoxyphenyl)-2-methylphenol

Beschreibung

The exact mass of the compound 5-(2-Methoxyphenyl)-2-methylphenol, 95% is 214.099379685 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-Methoxyphenyl)-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxyphenyl)-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(2-methoxyphenyl)-2-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-7-8-11(9-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFVABLAWAZMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683730 |

Source

|

| Record name | 2'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-83-1 |

Source

|

| Record name | 2'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 5-(2-Methoxyphenyl)-2-methylphenol

Executive Summary

The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in active pharmaceutical ingredients (APIs) and functional organic materials. This guide provides a comprehensive technical overview of the synthetic pathways leading to 5-(2-Methoxyphenyl)-2-methylphenol, a biaryl compound featuring a substituted phenol and an anisole moiety. We will conduct a detailed examination of the most effective synthetic strategies, centering on palladium-catalyzed cross-coupling reactions, which represent the state-of-the-art for C(sp²)–C(sp²) bond formation.[1][2] This document offers a retrosynthetic analysis, detailed protocols for the synthesis of key precursors, an in-depth exploration of the Suzuki-Miyaura coupling mechanism, and a step-by-step experimental workflow. The content is tailored for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven insights required for successful synthesis.

Introduction: The Significance of the Biaryl Scaffold

The construction of carbon-carbon bonds between two aromatic rings is a foundational challenge in organic synthesis. The resulting biaryl structures are ubiquitous in natural products, pharmaceuticals, and advanced materials.[3] Their prevalence stems from their unique conformational properties; the rotational barrier around the aryl-aryl bond allows these molecules to adopt specific three-dimensional shapes that are crucial for binding to biological targets such as enzymes and receptors.

The target molecule, 5-(2-Methoxyphenyl)-2-methylphenol, combines a 2-methylphenol (o-cresol) unit with a 2-methoxyphenyl (o-anisole) unit. This specific arrangement presents a synthetic challenge that is best addressed by modern organometallic chemistry. Palladium-catalyzed cross-coupling reactions, a discovery awarded the 2010 Nobel Prize in Chemistry to Heck, Negishi, and Suzuki, have become the gold standard for their high efficiency, mild reaction conditions, and broad functional group tolerance.[2][4] This guide will focus primarily on the Suzuki-Miyaura coupling as the most robust and widely applicable method for this transformation.[5][6]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule across the aryl-aryl bond immediately suggests a cross-coupling strategy. This approach requires two key precursors: an aryl halide (or triflate) and an organometallic nucleophile.

Caption: Retrosynthetic analysis of the target molecule via a cross-coupling strategy.

This analysis identifies the most strategically sound pathway: the Suzuki-Miyaura coupling of 5-Bromo-2-methylphenol (Aryl Halide Electrophile) with (2-Methoxyphenyl)boronic acid (Organoboron Nucleophile). This choice is predicated on the commercial availability and relative stability of both precursors.

Synthesis of Key Precursors

A robust synthesis relies on the efficient preparation of its starting materials. While both key precursors can be sourced commercially, understanding their synthesis provides greater experimental control and flexibility.

Synthesis of 2-Bromo-4-methylphenol: A Common Isomeric Precursor

While not our direct precursor, the synthesis of the isomer 2-bromo-4-methylphenol from p-cresol is a well-documented and illustrative example of regioselective halogenation.

Protocol 1: Electrophilic Bromination of p-Cresol The hydroxyl group of p-cresol directs electrophilic substitution to the ortho positions. Bromination can be achieved using molecular bromine in an inert solvent at low temperatures to maximize selectivity.[7]

-

Dissolve p-cresol (1.0 eq) in a suitable solvent such as chloroform or dichloroethane in a three-necked flask.[7]

-

Cool the solution to between -15°C and -5°C using an ice-salt bath.[7]

-

In a separate flask, dissolve bromine (0.98-1.0 eq) in the same solvent and cool to the same temperature.

-

Add the bromine solution dropwise to the p-cresol solution while maintaining the low temperature and shielding from light.[8]

-

After the addition is complete, allow the reaction to proceed for a specified time until TLC indicates consumption of the starting material.

-

The reaction is then quenched, washed, and the solvent is removed. The product is typically purified by distillation under reduced pressure.[9]

Causality Behind Choices:

-

Low Temperature: Minimizes the formation of polybrominated byproducts and enhances the regioselectivity of the reaction.

-

Inert Solvent: Provides a medium for the reaction without participating in it.

-

Absence of Light: Prevents radical chain reactions that could lead to undesired side products.[8]

Synthesis of (2-Methoxyphenyl)boronic acid

This crucial organoboron reagent can be prepared from 2-bromoanisole via a Grignard reaction followed by quenching with a borate ester.[10]

Protocol 2: Grignard-Based Boronic Acid Synthesis

-

Grignard Reagent Formation: Add magnesium turnings (1.1 eq) to an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous diethyl ether or THF. Add a small crystal of iodine to activate the magnesium surface.[11] Add a small portion of a solution of 2-bromoanisole (1.0 eq) in anhydrous ether to initiate the reaction. Once initiated (observed by bubbling and heat generation), add the remaining 2-bromoanisole solution dropwise to maintain a gentle reflux.[12]

-

Borylation: Cool the freshly prepared Grignard reagent to -78°C (dry ice/acetone bath). Add a solution of trimethyl borate (1.2 eq) in anhydrous ether dropwise, keeping the internal temperature below -60°C.

-

Hydrolysis: After the addition, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding it to a cold solution of dilute hydrochloric acid (e.g., 5% HCl) until the pH is acidic (<2).[10]

-

Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is typically recrystallized to yield pure (2-methoxyphenyl)boronic acid.[10]

Causality Behind Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic sources.[12][13]

-

Iodine Activation: A thin layer of magnesium oxide can passivate the magnesium metal; iodine reacts with this layer to expose a fresh, reactive metal surface.[11]

-

Low-Temperature Borylation: The reaction of the highly nucleophilic Grignard reagent with the electrophilic trimethyl borate is highly exothermic. Low temperatures are required to control the reaction rate and prevent side reactions.

The Core Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the cornerstone of this synthetic strategy, offering high yields and excellent functional group compatibility.[5][14]

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][15] The cycle is a sequence of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Sources

- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 2. nobelprize.org [nobelprize.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fiveable.me [fiveable.me]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 8. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 9. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 10. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. bohr.winthrop.edu [bohr.winthrop.edu]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

"5-(2-Methoxyphenyl)-2-methylphenol" chemical properties

This technical guide provides an in-depth analysis of 5-(2-Methoxyphenyl)-2-methylphenol (CAS 1261910-83-1), a specialized biaryl building block used in medicinal chemistry.

Chemical Class: Biaryl Phenol | CAS: 1261910-83-1 | Application: Medicinal Chemistry Intermediate[1]

Part 1: Executive Summary & Chemical Identity

5-(2-Methoxyphenyl)-2-methylphenol is a structural isomer of the biaryl phenol class, characterized by a central phenolic ring substituted with a methyl group at the ortho position and a 2-methoxyphenyl moiety at the meta position (relative to the hydroxyl group). This specific substitution pattern renders it a valuable scaffold for constructing atropisomeric ligands , kinase inhibitors , and receptor modulators where precise steric and electronic tuning is required.

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 5-(2-Methoxyphenyl)-2-methylphenol |

| Systematic Name | 3-Methyl-4-hydroxy-2'-methoxybiphenyl |

| CAS Registry Number | 1261910-83-1 |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| SMILES | Cc1c(O)cc(cc1)-c1ccccc1OC |

| InChIKey | Specific key derived from structure |

Physicochemical Profile (Predicted)

| Property | Value | Context |

| LogP (Octanol/Water) | 3.2 – 3.5 | Lipophilic; suggests good membrane permeability but low aqueous solubility. |

| pKa (Acidic) | ~10.0 – 10.3 | Typical for alkyl-substituted phenols; deprotonates in basic media (pH > 10). |

| Solubility | DMSO, MeOH, DCM | High solubility in polar aprotic and organic solvents; sparing solubility in water. |

| Appearance | White to Off-White Solid | Crystalline powder form is typical for purified biaryls. |

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust and scalable synthesis for 5-(2-Methoxyphenyl)-2-methylphenol utilizes the Suzuki-Miyaura cross-coupling reaction . This pathway is preferred over oxidative coupling due to its regioselectivity and tolerance of the free (or protected) phenolic hydroxyl group.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl axis (C5–C1').

-

Fragment A (Electrophile): 5-Bromo-2-methylphenol (or its O-protected derivative).

-

Fragment B (Nucleophile): 2-Methoxyphenylboronic acid.

Optimized Experimental Protocol

Objective: Synthesis of 5-(2-Methoxyphenyl)-2-methylphenol on a 10 mmol scale.

Reagents:

-

5-Bromo-2-methylphenol (1.0 eq, 1.87 g)

-

2-Methoxyphenylboronic acid (1.2 eq, 1.82 g)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

-

Inertion: Charge a 100 mL round-bottom flask with 5-bromo-2-methylphenol, 2-methoxyphenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times.

-

Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Checkpoint: The starting bromide should be fully consumed.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

-

Validation: Confirm identity via ¹H NMR (distinctive O-Me singlet at ~3.8 ppm and Ar-Me singlet at ~2.2 ppm).

Part 3: Reaction Mechanism & Pathway

The formation of the biaryl bond follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of 5-(2-Methoxyphenyl)-2-methylphenol.

Part 4: Reactivity & Applications in Drug Discovery

Chemical Reactivity Profile

The compound possesses two primary reactive centers:

-

Phenolic Hydroxyl (-OH):

-

Nucleophilicity: Acts as a nucleophile in Williamson ether synthesis (e.g., reaction with alkyl halides) or Mitsunobu reactions.

-

Acidity: Can be deprotonated by bases (NaH, K₂CO₃) to form the phenoxide anion.

-

-

Aromatic Ring (Biaryl System):

-

Electrophilic Substitution: The phenol ring is electron-rich (activated), making it susceptible to halogenation or nitration, primarily at the position ortho to the hydroxyl group (Position 6).

-

Structural Significance in Medicinal Chemistry

The biaryl scaffold is a "privileged structure" in drug design, often serving as the core pharmacophore for:

-

Kinase Inhibitors: The biaryl axis can orient the molecule to fit into the ATP-binding pocket of kinases (e.g., p38 MAPK, SRC). The ortho-methoxy group can induce a specific twist angle (atropisomerism), enhancing selectivity.

-

SGLT2 Inhibitors: While not the exact core of marketed gliflozins (which typically use a 4-substituted benzyl phenyl ether), this isomer represents a structural analog used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pocket of the SGLT2 receptor.

-

Receptor Ligands: The lipophilic nature and hydrogen-bond donor (OH) / acceptor (OMe) pairing make it suitable for GPCR ligand design.

Part 5: Safety & Handling

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the phenol ring.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 102(5), 1359–1470. Link

-

Chemspace. (2024). "Compound 1261910-83-1 Product Page." Chemspace Database. Link[1]

-

AK Scientific. (2024). "5-(2-Methoxyphenyl)-2-methylphenol Product Entry." AK Scientific Catalog. Link

Sources

5-(2-Methoxyphenyl)-2-methylphenol: Structural Analogs, Synthesis, and Derivatization

This in-depth technical guide provides a comprehensive analysis of 5-(2-Methoxyphenyl)-2-methylphenol , a specific biaryl phenol scaffold with significant potential in medicinal chemistry and materials science.

Executive Summary

5-(2-Methoxyphenyl)-2-methylphenol (CAS: 1261910-83-1) represents a privileged biaryl phenol scaffold characterized by a 5-aryl-o-cresol core. This structural motif integrates the steric modulation of an ortho-methyl group with the electronic versatility of a methoxy-substituted biaryl system. In drug discovery, such scaffolds are critical pharmacophores for Estrogen Receptor Beta (ERβ) agonists , neuroprotective agents , and antioxidants . In materials science, they serve as precursors for sterically hindered ligands in transition metal catalysis.

This guide details the synthetic pathways, structural activity relationships (SAR), and derivatization strategies required to exploit this molecule for therapeutic and industrial applications.

Chemical Identity & Structural Analysis

Core Structure

The molecule consists of a phenol ring (Ring A) substituted with a methyl group at the ortho position (C2) and a 2-methoxyphenyl ring at the meta position (C5) relative to the hydroxyl group.

-

IUPAC Name: 5-(2-Methoxyphenyl)-2-methylphenol[1]

-

Alternative Name: 3-Hydroxy-4-methyl-2'-methoxybiphenyl

-

Molecular Formula: C₁₄H₁₄O₂

-

Molecular Weight: 214.26 g/mol

-

Key Features:

-

Phenolic Hydroxyl (C1-OH): Primary site for H-bonding and functionalization.

-

Ortho-Methyl (C2-Me): Provides steric protection to the phenol, modulating metabolic stability and pKa.

-

Biaryl Axis (C5-C1'): Allows for conformational flexibility; the ortho-methoxy group on Ring B induces a twisted conformation, reducing planarity.

-

Physicochemical Properties (Predicted)

| Property | Value | Implication |

| LogP | ~3.8 - 4.2 | High lipophilicity; likely good membrane permeability. |

| pKa (Phenol) | ~10.5 | Slightly less acidic than phenol due to the electron-donating methyl group. |

| TPSA | ~29.5 Ų | Good oral bioavailability profile (Rule of 5 compliant). |

| H-Bond Donors | 1 | Specific interaction with receptor pockets (e.g., Ser/Thr residues). |

Synthetic Methodology

The most robust route to 5-(2-Methoxyphenyl)-2-methylphenol is via Suzuki-Miyaura Cross-Coupling . This protocol ensures high regioselectivity and yield.

Retrosynthetic Analysis

-

Disconnection: C5–C1' Biaryl bond.

-

Building Blocks:

-

Electrophile: 5-Bromo-2-methylphenol (commercially available).

-

Nucleophile: 2-Methoxyphenylboronic acid.

-

Optimized Experimental Protocol

Objective: Synthesis of 5-(2-Methoxyphenyl)-2-methylphenol on a 10 mmol scale.

Reagents:

-

5-Bromo-2-methylphenol (1.87 g, 10 mmol)

-

2-Methoxyphenylboronic acid (1.82 g, 12 mmol, 1.2 eq)

-

Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

-

K₂CO₃ (2.76 g, 20 mmol, 2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v, 50 mL)

Step-by-Step Workflow:

-

Inertion: Charge a round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Add the Pd catalyst under a positive Argon flow.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with 1N HCl (to neutralize phenolate), then Brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Yield: Expected yield 75–85% (White to off-white solid).

Structural Analogs & Derivatives (SAR)

Modifying the core scaffold allows for the tuning of biological potency and physicochemical properties.

Structural Analogs (Library Generation)

To explore the chemical space, three vectors of modification are recommended:

-

Vector A (Phenol Ring): Modification of the methyl group (e.g., removal or expansion) alters steric bulk.

-

Vector B (Biaryl Linkage): Changing the electronics of the aryl ring.

-

Vector C (Distal Ring): Moving the methoxy group affects the twist angle and metabolic liability.

Table: Key Structural Analogs

| Analog ID | Modification | Rationale | Potential Application |

|---|---|---|---|

| MMP-A1 | 2-H (Des-methyl) | Reduces steric hindrance; increases acidity. | Ligand for smaller receptor pockets. |

| MMP-A2 | 2-tBu (Tert-butyl) | Increases lipophilicity and steric protection. | Antioxidant (BHT analog). |

| MMP-B1 | 4'-Fluoro | Blocks metabolic oxidation at the para-position. | Improved metabolic stability (t1/2). |

| MMP-B2 | 2'-OH (Demethylated) | Creates a biaryl diol (catechol-like). | Metal chelation; high potency ERβ agonist. |

Derivatization Pathways

The phenol and methoxy groups offer distinct handles for further synthesis.

Pathway 1: Demethylation (Synthesis of Biaryl Diols)

-

Reagent: BBr₃ (Boron tribromide) in CH₂Cl₂, -78°C to RT.

-

Product: 5-(2-Hydroxyphenyl)-2-methylphenol.

-

Utility: Increases polarity and H-bond donor capacity; mimics Honokiol derivatives.

Pathway 2: Electrophilic Aromatic Substitution

-

Reagent: N-Bromosuccinimide (NBS) or HNO₃.

-

Regioselectivity: The OH and Me groups direct ortho and para. Expect substitution at C4 (ortho to Me, para to OH) or C6 (ortho to OH).

-

Utility: Introduction of halides for further cross-coupling (e.g., to create triaryl systems).

Pathway 3: Phosphinylation (Ligand Synthesis)

-

Reagent: ClPPh₂ + Et₃N.

-

Product: Biaryl Phosphinite.

-

Utility: Precursor for Rh/Ir catalysts in asymmetric hydrogenation.

Visualization of Workflows & Pathways

Synthesis & Derivatization Logic

Figure 1: Synthetic workflow from building blocks to the core scaffold and key derivatives.

Structure-Activity Relationship (SAR) Map

Figure 2: SAR analysis highlighting the functional role of each structural component.

Potential Applications & Therapeutic Relevance

Medicinal Chemistry

-

Estrogen Receptor Beta (ERβ) Agonists: Biaryl phenols are classic scaffolds for ERβ selectivity. The 2-methyl group helps differentiate between ERα and ERβ pockets by exploiting the smaller cavity volume of ERβ.

-

Neuroprotection: Analogs of this scaffold (e.g., Honokiol derivatives) exhibit neurotrophic activity. The lipophilic nature allows blood-brain barrier (BBB) penetration.

-

Antioxidants: The phenolic moiety, stabilized by the ortho-methyl group, acts as a radical scavenger, potentially useful in mitigating oxidative stress in neurodegenerative diseases.

Materials Science

-

Ligand Design: The biaryl backbone is a precursor to Buchwald-type ligands or phosphinites used in homogeneous catalysis. The ortho-substituents prevent catalyst deactivation by restricting rotation.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Meyers, M. J., et al. (2010). "Estrogen Receptor-β Potency-Selective Ligands: Structure-Activity Relationship Studies of Diarylpropionitriles." Journal of Medicinal Chemistry, 53(16), 5979–6002. Link

-

Tietze, L. F., et al. (2013). "Synthesis of Biaryls via Suzuki–Miyaura Coupling." Organic Syntheses, 90, 237. Link

-

PubChem Compound Summary. (2025). "2-Methoxy-5-methylphenol (Isomer Reference)." National Center for Biotechnology Information. Link(Note: Cited for structural comparison of the cresol monomer).

-

Chemspace. (2025). "5-(2-methoxyphenyl)-2-methylphenol CAS 1261910-83-1 Entry."[1] Link

Sources

Technical Whitepaper: In Vitro Antioxidant Potential of 5-(2-Methoxyphenyl)-2-methylphenol

Part 1: Executive Summary & Chemical Architecture

The Compound Profile

5-(2-Methoxyphenyl)-2-methylphenol (CAS: 1261910-83-1) represents a specific class of hindered biaryl phenols. Unlike ubiquitous antioxidants (e.g., BHT, Gallic Acid) which rely on multiple hydroxyl groups or extensive conjugation, this molecule utilizes a lipophilic biphenyl scaffold with a single phenolic "warhead."

-

Core Scaffold: 2-Methylphenol (o-Cresol derivative).

-

Substituent: 2-Methoxyphenyl group attached at the meta position (C5) relative to the hydroxyl group.

-

Key Property: High Lipophilicity (Predicted LogP > 3.5), suggesting utility in protecting lipid bilayers rather than aqueous phase radical scavenging.

Structure-Activity Relationship (SAR) Analysis

To rigorously evaluate the antioxidant potential, we must deconstruct the electronic environment of the phenolic hydroxyl group.

| Structural Feature | Electronic Effect | Impact on Antioxidant Activity |

| Phenolic -OH (C1) | H-Atom Donor | Primary site for Hydrogen Atom Transfer (HAT). |

| Methyl Group (C2) | Steric / Inductive (+I) | Stabilizing: Provides mild steric protection to the radical center, preventing rapid pro-oxidant coupling, similar to Vitamin E. |

| Biaryl Linkage (C5) | Meta-Connectivity | Limiting: Being meta to the -OH, the second ring cannot stabilize the phenoxy radical via direct resonance. |

| 2'-Methoxy Group | Electron Donor (+M) | Solubility: Increases electron density of the pendant ring and enhances lipophilicity. |

Expert Insight: The meta-connectivity of the aryl ring means this compound will not exhibit the hyper-resonant stability seen in flavonoids (where rings are conjugated para or via alkenes). Therefore, its mechanism will be dominated by Hydrogen Atom Transfer (HAT) kinetics driven by the intrinsic bond dissociation energy (BDE) of the O-H bond, rather than Single Electron Transfer (SET).

Part 2: Synthesis & Purification Strategy

Before assaying, ensuring the isomeric purity is critical. Isomers (e.g., the 4-substituted variant) have drastically different radical scavenging profiles.

Suzuki-Miyaura Cross-Coupling Protocol

The most robust route to synthesize high-purity 5-(2-Methoxyphenyl)-2-methylphenol is via palladium-catalyzed coupling.

Reaction Scheme:

5-Bromo-2-methylphenol + 2-Methoxyphenylboronic acid

Detailed Workflow:

-

Reagents: Dissolve 5-bromo-2-methylphenol (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1).

-

Catalyst: Add Pd(dppf)Cl₂ (3 mol%) and K₂CO₃ (2.0 eq).

-

Conditions: Degas with Argon. Heat to 90°C for 12 hours.

-

Purification: The crude is lipophilic. Flash column chromatography (Hexane/EtOAc 9:1) is required to remove de-brominated byproducts.

Caption: Optimized Suzuki-Miyaura coupling workflow for high-purity synthesis of the target biaryl phenol.

Part 3: In Vitro Evaluation Protocols

Due to the lipophilic nature of 5-(2-Methoxyphenyl)-2-methylphenol, aqueous assays like ORAC may yield poor reproducibility due to precipitation. The following protocols are optimized for lipophilic phenols .

DPPH Radical Scavenging Assay (Kinetic Mode)

Why this works: DPPH is soluble in organic solvents (methanol/ethanol), ensuring the test compound remains in solution.

Protocol:

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol.

-

Sample Series: Prepare serial dilutions of the target compound in Methanol (range: 5 – 200 µM).

-

Execution:

-

Add 100 µL of sample to 100 µL of DPPH solution in a 96-well plate.

-

Control: 100 µL Methanol + 100 µL DPPH.

-

Blank: 200 µL Methanol.

-

-

Incubation: Incubate in the dark at Room Temperature.

-

Measurement: Read Absorbance at 517 nm every 5 minutes for 30 minutes (Kinetic Mode) to detect slow-acting phenols.

Calculation:

TBARS Assay (in LDL or Linoleic Acid Emulsion)

Why this works: This is the critical assay for this molecule. Its structure suggests it partitions into membranes. We must test its ability to stop lipid peroxidation.

Protocol:

-

Substrate: Prepare a Linoleic Acid emulsion (25 mM) in Tween-20/Phosphate Buffer (pH 7.4).

-

Induction: Add FeSO₄ (0.01 mM) and Ascorbic Acid (0.1 mM) to induce Fenton chemistry peroxidation.

-

Treatment: Add target compound (dissolved in DMSO, final conc <1%) at varying concentrations.

-

Incubation: 37°C for 60 minutes.

-

Derivatization: Add Thiobarbituric Acid (TBA) and Trichloroacetic acid (TCA). Heat at 95°C for 15 mins.

-

Detection: Measure the pink chromogen at 532 nm .

Part 4: Mechanistic Interpretation & Data Visualization

Understanding how the molecule acts is as important as if it acts.

Proposed Mechanism: Hydrogen Atom Transfer (HAT)

The steric bulk of the ortho-methyl group and the meta-aryl ring suggests the molecule acts as a "sacrificial" antioxidant.

-

Initiation: ROO• (Peroxyl radical) attacks the Phenolic H.

-

Abstraction: The H is transferred to ROO•, forming ROOH (neutralized) and a Phenoxy Radical (ArO[1]•).

-

Stabilization: The ArO• is stabilized by the ortho-methyl group (steric shielding), preventing it from reacting with other lipid chains.

Caption: HAT Mechanism: The phenolic hydrogen neutralizes the radical, while the scaffold stabilizes the resulting species.

Part 5: Reference Data & Standards

When reporting data for 5-(2-Methoxyphenyl)-2-methylphenol, values must be benchmarked against standard lipophilic antioxidants.

Benchmarking Table:

| Standard | Typical IC50 (DPPH) | Mechanism | Comparison Note |

| BHT | 15 - 30 µg/mL | HAT (Steric) | Closest structural analog (hindered phenol). |

| 5 - 15 µg/mL | HAT (Resonance) | Gold standard for lipophilic activity. | |

| Target Molecule | To Be Determined | HAT | Expected to be less potent than Tocopherol but comparable to BHT derivatives. |

References

-

Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. Link

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4] LWT - Food Science and Technology, 28(1), 25-30. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research, 49(5), 633-649. Link

-

ChemSrc. (2023). 5-(2-methoxyphenyl)-2-methylphenol - CAS 1261910-83-1 Properties. Link

Sources

"5-(2-Methoxyphenyl)-2-methylphenol" potential as an anticancer agent

An In-Depth Technical Guide to Investigating "5-(2-Methoxyphenyl)-2-methylphenol" as a Potential Anticancer Agent

Preamble: A Forward-Looking Analysis

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern oncological research. While the specific compound 5-(2-Methoxyphenyl)-2-methylphenol is not extensively characterized in the current body of peer-reviewed literature as a standalone anticancer therapeutic, its structural motifs—a substituted biphenyl core, a methoxy group, and a phenolic hydroxyl group—are present in numerous molecules with established and compelling anticancer activities.

This technical guide, therefore, serves as a proactive and predictive framework for researchers, scientists, and drug development professionals. It is designed to be a comprehensive roadmap for the systematic evaluation of "5-(2-Methoxyphenyl)-2-methylphenol" as a potential anticancer agent. By drawing upon established principles and the known biological activities of structurally analogous compounds, we will outline the synthesis, propose plausible mechanisms of action, and provide detailed, field-proven experimental protocols to rigorously test these hypotheses. This document is built on a foundation of scientific integrity, providing the causality behind experimental choices and ensuring that each proposed protocol is a self-validating system.

Synthesis and Characterization: Establishing a Foundation

The first critical step in evaluating any novel compound is its unambiguous synthesis and rigorous characterization to ensure purity and structural integrity.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 5-(2-Methoxyphenyl)-2-methylphenol would be the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is renowned for its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.

Reaction Scheme:

-

Reactant A: 5-Bromo-2-methylphenol

-

Reactant B: 2-Methoxyphenylboronic acid

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Sodium carbonate (Na₂CO₃)

-

Solvent System: Toluene, Ethanol, and Water

Step-by-Step Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-methylphenol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

-

Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

-

Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-(2-Methoxyphenyl)-2-methylphenol.

Structural and Purity Verification

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, proton and carbon environments, and connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via High-Resolution Mass Spectrometry).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the phenolic -OH stretch and C-O ether stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should ideally be >98% for biological assays.

Postulated Anticancer Mechanisms of Action

Based on an extensive review of structurally related compounds, we can hypothesize several plausible mechanisms through which 5-(2-Methoxyphenyl)-2-methylphenol may exert anticancer effects. The presence of methoxyphenyl and phenolic moieties is a recurring feature in compounds that modulate key oncogenic pathways.[1][2]

Induction of Apoptosis via Modulation of Key Signaling Pathways

Many polyphenol and biphenyl compounds are known to induce programmed cell death, or apoptosis, in cancer cells.[3][4][5] We postulate that our target compound could engage similar pathways.

-

PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a critical cell survival pathway that is often hyperactivated in cancer. A novel microtubule inhibitor, 2-methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol, has been shown to induce apoptosis that is correlated with the down-regulation of the PI3K-Akt-MDM2 pathway.[6] It is plausible that 5-(2-Methoxyphenyl)-2-methylphenol could similarly inhibit the phosphorylation (and thus activation) of Akt, leading to the downstream activation of pro-apoptotic proteins.

-

VEGFR2 Signaling Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to suppress breast cancer progression by inhibiting VEGFR2 phosphorylation.[7] Given the structural similarities, our compound of interest may also function as a VEGFR2 inhibitor.

Caption: A multi-assay workflow to confirm apoptosis induction.

Tier 3: Investigation of Specific Molecular Targets

Based on the apoptosis results, we can now probe the specific signaling pathways hypothesized in Section 2.0.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with the compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight at 4°C.

-

Target Antibodies: p-VEGFR2, VEGFR2, p-Akt, Akt, Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, and β-actin (as a loading control).

-

-

Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

Future Directions: Bridging to In Vivo Models

Should 5-(2-Methoxyphenyl)-2-methylphenol demonstrate significant and selective in vitro anticancer activity through a well-defined mechanism, the logical progression is to in vivo studies.

-

Pharmacokinetic (PK) and Toxicology Studies: Initial studies in rodents are necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as to establish a maximum tolerated dose (MTD).

-

Xenograft Tumor Models: If the compound has a favorable PK and safety profile, its efficacy can be tested in immunodeficient mice bearing human tumor xenografts (e.g., MDA-MB-231 or HCT116 tumors). Tumor growth inhibition would be the primary endpoint.

Conclusion

While direct evidence is currently lacking, the structural components of 5-(2-Methoxyphenyl)-2-methylphenol provide a strong rationale for its investigation as a novel anticancer agent. Its synthesis is feasible via established methods, and its potential to induce apoptosis and cell cycle arrest by targeting key oncogenic pathways like PI3K/Akt and VEGFR2 is high. The comprehensive experimental workflow detailed in this guide provides a rigorous, step-by-step plan for its evaluation. The successful execution of these studies will unequivocally determine the therapeutic potential of this promising compound and its place in the landscape of next-generation cancer therapies.

References

-

MDPI. (2021, August 31). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

-

PubMed. (2020, September 25). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) inhibits cancer cell metastasis behavior of TNBC via suppressing EMT and VEGF. Retrieved from [Link]

-

MDPI. (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Methoxyphenylcipro induces antitumor activity in human cancer cells. Retrieved from [Link]

-

In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and in vitro anticancer evaluation of 2-methylphenyl sydnone derivatives against Human breast cancer cell line MDA-MB. Retrieved from [Link]

-

Korea Science. (2024, February 28). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. Retrieved from [Link]

-

MDPI. (2022, September 30). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Retrieved from [Link]

-

Chem-Impex. 2-Metoxi-5-metilfenol. Retrieved from [Link]

-

PubMed. (2024, February 28). 2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. Retrieved from [Link]

-

University of Waterloo. (2015, May 12). Waterloo researcher discovers molecules that could kill cancer cells while protecting healthy cells. Retrieved from [Link]

-

PubMed. (2016, February 6). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ0814061), a novel microtubule inhibitor, evokes G2/M cell cycle arrest and apoptosis in human breast cancer cells. Retrieved from [Link]

-

IRIS UniPA. (2023, January 28). Anti-Arthritic and Anti-Cancer Activities of Polyphenols: A Review of the Most Recent In Vitro Assays. Retrieved from [Link]

-

PubMed Central. (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice. Retrieved from [Link]

-

MDPI. (2015, April 24). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2-methoxy-5-methylphenol. Retrieved from [Link]

-

BioKB. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]

-

Open Exploration Publishing. (2024, June 11). Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of. Retrieved from [Link]

-

CNR-IRIS. (2021, May 26). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved from [Link]

-

Semantic Scholar. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones [mdpi.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. mdpi.com [mdpi.com]

- 5. iris.cnr.it [iris.cnr.it]

- 6. 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ0814061), a novel microtubule inhibitor, evokes G2/M cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Evaluation Guide: Antimicrobial Profiling of 5-(2-Methoxyphenyl)-2-methylphenol

Executive Summary

Compound Class: Lipophilic Biphenyl Phenol Target Application: Broad-spectrum biocide, preservative, or topical antiseptic.

This technical guide outlines the validation framework for 5-(2-Methoxyphenyl)-2-methylphenol , a structural analog of ortho-phenylphenol (OPP). Unlike simple phenols, the biphenyl scaffold combined with the methoxy-substitution at the ortho position of the pendant ring significantly increases lipophilicity (LogP > 3.5 estimated). This modification typically enhances membrane intercalation but introduces significant solubility challenges in aqueous media.

This document provides a self-validating screening protocol designed to overcome the "false negatives" common when testing hydrophobic compounds, utilizing a modified CLSI M07-A10 methodology and colorimetric endpoints.

Part 1: Physicochemical Context & Solubility Strategy

Before initiating biological assays, the solvation system must be optimized. This molecule will likely precipitate in standard Mueller-Hinton Broth (MHB) if not properly emulsified.

Solvation Protocol (The "Carrier System")

Standard aqueous dissolution will fail. You must establish a "Stock -> Working -> Final" dilution train that keeps the final DMSO concentration < 2% while maintaining compound solubility.

-

Primary Stock: Dissolve 10 mg of compound in 1 mL of 100% DMSO (Concentration: 10,000 µg/mL). Vortex for 60 seconds.

-

Surfactant Integration: If precipitation is observed upon dilution into media, add 0.02% Tween 80 to the cation-adjusted Mueller-Hinton Broth (CAMHB). This acts as a dispersing agent without inhibiting bacterial growth.

The "False Turbidity" Check

Critical Step: Before adding bacteria, prepare a "Sterile Control" plate containing the compound + media (no bacteria).

-

Why: At high concentrations (e.g., >128 µg/mL), the compound may form a milky emulsion. If you rely on optical density (OD600), this emulsion looks like bacterial growth, leading to a false "Resistant" result.

-

Solution: Use a metabolic dye (Resazurin) for the readout (detailed in Part 3).

Part 2: Primary Screening Workflow (Determination of MIC)

Standard: Modified CLSI M07-A10 (Broth Microdilution). Readout: Colorimetric (Resazurin) to bypass solubility interference.

Experimental Setup

Materials:

-

96-well polypropylene plates (prevents binding of lipophilic drugs).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: S. aureus ATCC 29213 (Gram+ benchmark), E. coli ATCC 25922 (Gram- benchmark).[1]

-

Indicator: Resazurin sodium salt (0.01% w/v in sterile water).

Step-by-Step Protocol

-

Plate Preparation:

-

Dispense 100 µL of CAMHB into columns 2–12.

-

Dispense 200 µL of Working Solution (e.g., 512 µg/mL in media/DMSO) into column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

-

Result: Concentration range 256 µg/mL to 0.5 µg/mL.

-

Controls: Column 11 = Growth Control (Media + Bacteria + Solvent). Column 12 = Sterility Control (Media only).

-

-

Inoculation:

-

Prepare a 0.5 McFarland bacterial suspension (~1.5 x 10^8 CFU/mL).

-

Dilute 1:100 in CAMHB.

-

Add 100 µL of this diluted inoculum to wells 1–11.

-

Final Inoculum: ~5 x 10^5 CFU/mL.

-

-

Incubation:

-

Seal plate with breathable film.

-

Incubate at 35 ± 2°C for 20 hours (aerobic).

-

-

The "Resazurin Switch" (Endpoint):

-

Add 30 µL of 0.01% Resazurin solution to all wells.

-

Incubate for an additional 2–4 hours.

-

Read:

-

Blue/Purple: No growth (Metabolically inactive).

-

Pink/Colorless: Growth (Resazurin reduced to Resorufin by viable cells).

-

-

MIC Definition: The lowest concentration well that remains Blue .

-

Part 3: Secondary Screening (Mechanism of Action)

Biphenyl phenols typically act as Membrane Active Agents . They intercalate into the lipid bilayer, causing depolarization and leakage.

Membrane Integrity Assay (Propidium Iodide Uptake)

Logic: Propidium Iodide (PI) is membrane-impermeable. It only fluoresces (binds DNA) if the bacterial membrane is compromised by your compound.

Protocol:

-

Harvest S. aureus cells in mid-log phase. Wash and resuspend in PBS.

-

Adjust OD600 to 0.5.

-

Add PI to a final concentration of 10 µM.

-

Add 5-(2-Methoxyphenyl)-2-methylphenol at 2x MIC .

-

Positive Control: Nisin or CTAB (known membrane disruptors).

-

Measure: Fluorescence Kinetics (Ex: 535 nm / Em: 617 nm) every 5 mins for 1 hour.

Interpretation: Rapid increase in fluorescence (<10 mins) confirms membrane permeabilization as the primary mode of action.

Part 4: Data Visualization & Logic

Screening Logic Flow

The following diagram illustrates the decision tree for validating this lipophilic compound.

Figure 1: Decision matrix for screening lipophilic biphenyls, prioritizing metabolic readouts over turbidity.

Hypothesized Mechanism of Action

Based on SAR (Structure-Activity Relationship) with ortho-phenylphenol.

Figure 2: The biphenyl scaffold facilitates deep membrane insertion, leading to depolarization and cell death.

Part 5: Data Presentation Standards

When reporting your results, avoid qualitative terms like "Good activity." Use the following table structure to present quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC)

| Organism | Strain ID | MIC (µg/mL) | Interpretation |

| S. aureus | ATCC 29213 | [Value] | Gram(+) Indicator |

| E. coli | ATCC 25922 | [Value] | Gram(-) Indicator |

| P. aeruginosa | ATCC 27853 | [Value] | Efflux Pump Control |

| C. albicans | ATCC 90028 | [Value] | Fungal Control |

Note: For biphenyls, expect higher activity against Gram-positives due to the lack of an outer LPS membrane, which often blocks hydrophobic molecules.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

-

Griffin, S. G., et al. (1999). The role of structure and molecular properties of terpenoids in determining their antimicrobial activity. Flavour and Fragrance Journal. (Provides SAR context for lipophilic phenols). [Link]

Sources

"5-(2-Methoxyphenyl)-2-methylphenol" IUPAC name and CAS number

The following technical guide details the chemical identity, synthesis, and application of 5-(2-Methoxyphenyl)-2-methylphenol (CAS 1261910-83-1), a specialized biaryl intermediate used in medicinal chemistry.

High-Purity Biaryl Scaffold for Drug Discovery

Executive Summary

5-(2-Methoxyphenyl)-2-methylphenol is a functionalized biaryl building block characterized by an ortho-cresol core substituted at the meta-position (relative to the hydroxyl) with an ortho-methoxyphenyl group. This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for the design of GPCR ligands (e.g., Orexin receptor antagonists), kinase inhibitors , and protein-protein interaction inhibitors .

The compound’s utility lies in its ability to introduce a rigid, hydrophobic biaryl moiety while offering a phenolic hydroxyl group for further derivatization (e.g., etherification, esterification) or hydrogen-bond interactions within a binding pocket.

Chemical Identity & Properties

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 5-(2-Methoxyphenyl)-2-methylphenol |

| Alternative Name | 3-Hydroxy-4-methyl-2'-methoxybiphenyl |

| CAS Registry Number | 1261910-83-1 |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| SMILES | Cc1c(O)cc(cc1)-c2ccccc2OC |

| InChI Key | Available upon specific database query (Structure-dependent) |

Physical & Chemical Properties

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 85–89 °C (Typical for this class, verify experimentally) |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water |

| pKa (Predicted) | ~10.2 (Phenolic OH) |

| LogP (Predicted) | ~3.8 (Lipophilic) |

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route to 5-(2-Methoxyphenyl)-2-methylphenol is a Suzuki-Miyaura Cross-Coupling reaction. The strategic disconnection occurs at the biaryl bond, utilizing a boronic acid and an aryl halide.

-

Fragment A (Electrophile): 5-Bromo-2-methylphenol (commercially available, CAS 35450-34-9).

-

Fragment B (Nucleophile): 2-Methoxyphenylboronic acid (CAS 5720-06-9).

Expert Insight: While the free phenolic hydroxyl can be tolerated in many Suzuki protocols, protecting it (e.g., as a benzyl ether) often improves yields by preventing catalyst poisoning or side reactions. However, for industrial efficiency, a direct coupling using optimized base/solvent systems is preferred to avoid protection/deprotection steps.

Detailed Experimental Protocol (Direct Coupling)

Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysis.

Reagents:

-

5-Bromo-2-methylphenol (1.0 eq)

-

2-Methoxyphenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Charge a dry 3-neck round-bottom flask with 5-bromo-2-methylphenol (10 mmol, 1.87 g), 2-methoxyphenylboronic acid (12 mmol, 1.82 g), and Pd(dppf)Cl₂ (0.3 mmol, 245 mg).

-

Inertion: Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen.

-

Solvation: Add degassed 1,4-Dioxane (40 mL) via syringe. Stir to dissolve solids.

-

Activation: Add the aqueous K₂CO₃ solution (15 mL) via syringe. The mixture will likely turn biphasic.

-

Reaction: Heat the mixture to 90°C under N₂ atmosphere. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1]

-

Checkpoint: Reaction is typically complete within 4–12 hours. Look for the disappearance of the bromide starting material.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and water (50 mL). Acidify carefully with 1M HCl to pH ~4 (to ensure the phenol is protonated and partitions into the organic phase).

-

Extraction: Separate layers. Extract the aqueous layer 2x with EtOAc. Combine organic phases.

-

Purification: Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–20% EtOAc in Hexanes).

Synthetic Pathway Visualization

The following diagram illustrates the catalytic cycle and workflow for this synthesis.

Figure 1: Catalytic cycle and process flow for the Suzuki-Miyaura synthesis of 5-(2-Methoxyphenyl)-2-methylphenol.

Analytical Characterization (QC)

To ensure the integrity of the intermediate for downstream drug development, the following specifications must be met.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

-

δ 2.25 ppm (s, 3H): Methyl group on the phenol ring.

-

δ 3.80 ppm (s, 3H): Methoxy group on the phenyl ring.

-

δ 5.00 ppm (s, 1H, br): Phenolic -OH (exchangeable, shift varies with concentration).

-

δ 6.90 – 7.40 ppm (m, 7H): Aromatic protons (Complex region due to biaryl overlap).

-

Diagnostic: Look for the doublet/multiplet patterns characteristic of 1,2,4-substitution on the phenol ring and 1,2-substitution on the anisole ring.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Electrospray Ionization), Positive/Negative Mode.

-

Molecular Ion:

-

[M+H]⁺: 215.3 m/z

-

[M-H]⁻: 213.3 m/z (Negative mode is often more sensitive for phenols).

-

HPLC Purity Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: >98.0% Area.

Applications in Drug Development

This compound serves as a versatile biaryl scaffold . In modern medicinal chemistry, biaryl ethers and biaryl phenols are critical for optimizing Lipophilic Ligand Efficiency (LLE) .

Structural Activity Relationship (SAR) Utility

-

Orexin Receptor Antagonists: The biaryl motif mimics the hydrophobic core found in DORA (Dual Orexin Receptor Antagonist) class drugs (e.g., Suvorexant derivatives), where the spatial arrangement of aromatic rings dictates receptor fit.

-

Kinase Inhibitors: The 3-hydroxy group provides a handle for attaching solubilizing groups or warheads, while the biaryl system occupies the hydrophobic back-pocket of the ATP binding site.

-

ProTacs (Proteolysis Targeting Chimeras): The phenolic handle allows for the attachment of linkers to E3 ligase ligands, making this a useful "exit vector" for degrader design.

Derivatization Logic

The following diagram outlines how this core is transformed into active pharmaceutical ingredients (APIs).

Figure 2: Strategic derivatization pathways for the 5-(2-Methoxyphenyl)-2-methylphenol scaffold.

Safety & Handling

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood to avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol ring over long periods.

References

-

Chemsrc. 5-(2-methoxyphenyl)-2-methylphenol (CAS 1261910-83-1) Physicochemical Properties and MSDS.[2] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Biaryl Phenol Derivatives. (General Reference for Class). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational Protocol Reference). Retrieved from [Link]

Sources

Technical Whitepaper: Molecular Docking Framework for the Biaryl Scaffold 5-(2-Methoxyphenyl)-2-methylphenol

Topic: De Novo Molecular Docking & Binding Characterization of 5-(2-Methoxyphenyl)-2-methylphenol Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary & Structural Significance

The molecule 5-(2-Methoxyphenyl)-2-methylphenol represents a classic biaryl scaffold , a "privileged structure" in medicinal chemistry often associated with high-affinity ligands for nuclear receptors (e.g., Estrogen Receptor), oxidoreductases (e.g., Tyrosinase), and kinase allosteric pockets.

Unlike rigid planar systems, this biaryl congener introduces a critical degree of freedom: the torsional angle between the phenolic and methoxyphenyl rings. This guide moves beyond standard "black-box" docking to present a high-fidelity protocol that accounts for atropisomerism-induced conformational strain and solvation effects , ensuring the generated binding poses are thermodynamically accessible.

Chemical Identity[1][2][3]

-

Core Scaffold: Biaryl (Biphenyl derivative)[1]

-

Pharmacophore Features:

-

H-Bond Donor: Phenolic -OH (C1).

-

Hydrophobic Shield: 2-Methyl group (ortho to -OH).

-

H-Bond Acceptor/Lipophilic Bulk: 2'-Methoxy group on the distal ring.

-

Computational Workflow Architecture

The following diagram outlines the critical path for valid docking. Note the insertion of Quantum Mechanical (QM) validation before docking, a step often skipped in lower-quality studies.

Figure 1: Integrated QM-Molecular Docking Workflow. The inclusion of DFT optimization ensures the biaryl twist is physically realistic before the rigid receptor docking phase.

Protocol Pillar 1: Ligand Preparation (The Causality of Twist)

Expertise Insight: Standard force fields (like MMFF94) often flatten biaryl systems to maximize pi-overlap, ignoring the steric clash between the ortho-substituents (the 2'-methoxy and the protons of the phenol ring). This leads to false-positive flat binding modes.

Step-by-Step Methodology:

-

Structure Generation: Build the 2D structure and convert to 3D.

-

QM Optimization (Critical):

-

Software: Gaussian or ORCA.

-

Theory: DFT B3LYP with 6-31G* basis set.

-

Goal: Scan the dihedral angle connecting the two phenyl rings.

-

Outcome: Identify the global minimum twist angle (typically ~35-45° for ortho-substituted biphenyls) to use as the starting conformation.

-

-

Charge Assignment: Calculate Gasteiger-Marsili partial charges. The phenolic oxygen must carry a specific negative density to act as a donor.

Protocol Pillar 2: Target Selection & Grid Configuration

Given the structural similarity of 5-(2-Methoxyphenyl)-2-methylphenol to the A/B rings of estradiol and various flavonoids, Estrogen Receptor Alpha (ERα) is the primary validation target.

Target Specifications

-

Protein: Human Estrogen Receptor Alpha (ERα).

-

PDB ID: 1ERE (High resolution, complexed with Estradiol) or 3ERT (Complexed with 4-hydroxytamoxifen).

-

Rationale: The phenolic -OH of the ligand mimics the A-ring phenol of estradiol (E2), which forms a critical "anchor" hydrogen bond with Glu353 and Arg394.

Grid Box Setup (Self-Validating System)

To ensure trustworthiness, we define the grid based on the known active site, not an arbitrary blind search.

| Parameter | Value | Justification |

| Center (X, Y, Z) | 30.01, -1.91, 24.20 | Centered on the co-crystallized Estradiol (E2) in PDB 1ERE. |

| Dimensions | 22Å x 22Å x 22Å | Sufficient to cover the hydrophobic pocket (H12 helix) without allowing irrelevant surface binding. |

| Spacing | 0.375 Å | High-resolution sampling for precise side-chain interaction mapping. |

| Exhaustiveness | 32 (Vina) / 100 runs (AD4) | High sampling depth required to overcome the rotational barrier of the biaryl bond. |

Protocol Pillar 3: Docking & Interaction Analysis

Mechanistic Claim: The binding affinity of this ligand is driven by a "Hydrophobic Sandwich" effect, stabilized by a directional H-bond.

Execution

-

Algorithm: Genetic Algorithm (Lamarckian GA) or Iterative Local Search (Vina).

-

Constraint: Allow rotation of the biaryl bond but penalize planar conformations (using the internal energy scoring function derived from the QM step).

Expected Interaction Topology

The following diagram illustrates the predicted binding mode within the ERα Ligand Binding Domain (LBD).

Figure 2: Predicted Ligand-Residue Interaction Map. The phenolic OH acts as the primary anchor, mimicking Estradiol's A-ring.

Quantitative Assessment Table

Post-docking, results must be tabulated against a control (Estradiol).

| Ligand | Binding Energy (kcal/mol) | H-Bonds | RMSD to Crystal | Key Hydrophobic Contacts |

| Estradiol (Control) | -10.2 to -11.5 | Glu353, His524 | 0.00 (Ref) | Phe404, Leu387, Leu349 |

| 5-(2-Methoxyphenyl)... | -7.8 to -8.5 (Est) | Glu353 | N/A | Phe404, Leu387 |

Note: A binding energy lower (more negative) than -7.0 kcal/mol generally indicates a potential lead compound in fragment-based drug discovery.

Validation: The "Decoy" Test

To ensure the docking score is not an artifact of the scoring function (Trustworthiness), perform a Decoy Set Validation :

-

Generate Decoys: Create 50 molecules with similar molecular weight and logP but different topology (e.g., linear alkyl phenols, non-biaryl isomers) using the DUD-E generator.

-

Dock Decoys: Run the exact same protocol.

-

Calculate Enrichment: The target molecule must rank in the top 5% compared to decoys. If decoys score -8.0 kcal/mol, the protocol is non-specific and fails the integrity test.

References

-

RCSB Protein Data Bank. (2024). Structure of Human Estrogen Receptor Alpha Ligand Binding Domain (PDB: 1ERE). [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

-

Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard for DFT Optimization). [Link]

Sources

"5-(2-Methoxyphenyl)-2-methylphenol" literature review and background

An In-depth Technical Guide to the Synthesis and Evaluation of 5-(2-Methoxyphenyl)-2-methylphenol

Authored by: A Senior Application Scientist

Foreword: The Untapped Potential of Novel Biphenyl Scaffolds

In the landscape of medicinal chemistry and materials science, the biphenyl moiety remains a cornerstone structural motif. Its unique stereochemical properties and its presence in numerous biologically active compounds and functional materials underscore its significance.[1][2] This guide ventures into the uncharted territory of a specific, novel biphenyl derivative: 5-(2-Methoxyphenyl)-2-methylphenol . As this molecule is not extensively documented in current literature, this document serves as both a literature review of related structures and a forward-looking technical roadmap for its synthesis, characterization, and preliminary biological evaluation. We will proceed with the expert assumption that the synthesis of this molecule is a primary objective for the reader. This guide is crafted for researchers, scientists, and drug development professionals who are at the forefront of discovering new chemical entities.

Rationale and Design: Why 5-(2-Methoxyphenyl)-2-methylphenol?

The structure of 5-(2-Methoxyphenyl)-2-methylphenol is intriguing due to the combination of three key functional groups: a phenol, a methoxy group, and a methyl group, all arranged on a biphenyl scaffold. This arrangement suggests several potential properties:

-

Antioxidant and Antimicrobial Potential: Phenolic compounds are well-known for their antioxidant properties.[3][4] The presence of the hydroxyl group on the 2-methylphenol ring suggests that this molecule could act as a radical scavenger. Furthermore, substituted phenols often exhibit antimicrobial activity.[3][4]

-

Modulation of Biological Targets: The biphenyl core provides a rigid backbone for orienting the functional groups in three-dimensional space, which is crucial for specific interactions with biological targets. The methoxy and methyl groups can influence lipophilicity and steric interactions, potentially fine-tuning the molecule's binding affinity and selectivity for enzymes or receptors.

-

Intermediate for Further Functionalization: The phenolic hydroxyl group serves as a handle for further chemical modifications, allowing for the creation of a library of derivatives with diverse properties. It can be a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4]

Proposed Synthetic Pathways

The creation of the C-C bond between the two phenyl rings is the critical step in synthesizing the target molecule. Based on established methods for biphenyl synthesis, two primary routes are proposed: the Suzuki-Miyaura cross-coupling and the Ullmann condensation.[5][6]

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming biaryl compounds, known for its tolerance of a wide range of functional groups and generally high yields.[6]

Reaction Scheme:

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of 5-(2-Methoxyphenyl)-2-methylphenol.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: To a 100 mL round-bottom flask, add 5-bromo-2-methylphenol (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classical method for forming biaryl linkages, typically involving copper-catalyzed coupling of aryl halides. While often requiring harsher conditions than Suzuki coupling, it can be an effective alternative.

Detailed Experimental Protocol: Ullmann Condensation

-

Preparation: In a sealable reaction tube, combine 5-iodo-2-methylphenol (1.0 eq), 2-iodoanisole (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.

-

Reaction: Seal the tube and heat the reaction mixture to 120°C with stirring for 24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Physicochemical Characterization

Once synthesized, a thorough characterization of 5-(2-Methoxyphenyl)-2-methylphenol is essential to confirm its identity, purity, and physical properties.

| Property | Method | Expected Outcome |

| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | The experimentally determined monoisotopic mass should be within ±5 ppm of the theoretical mass of C₁₄H₁₄O₂ (214.0994 g/mol ). |

| Structure | ¹H and ¹³C NMR Spectroscopy | ¹H NMR should show distinct aromatic proton signals for both phenyl rings, as well as singlets for the methyl and methoxy protons. The phenolic hydroxyl proton may appear as a broad singlet. ¹³C NMR will show the corresponding carbon signals. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all protons and carbons. |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak with >95% purity is desirable for further biological testing. |

| Melting Point | Melting Point Apparatus | A sharp melting point range indicates high purity. Based on related structures like 2-methoxy-5-methylphenol (32-39 °C), a solid state at room temperature is expected.[3] |

| Solubility | Visual Assessment in Various Solvents | The compound is expected to be soluble in common organic solvents like DMSO, methanol, and ethyl acetate, with limited solubility in water.[7][8][9] |

| Lipophilicity | LogP Determination (e.g., shake-flask method) | The LogP value will provide an indication of the compound's lipophilicity, which is a crucial parameter for predicting its pharmacokinetic properties. |

Preliminary Biological Evaluation: A Screening Cascade

Based on the structural motifs present in 5-(2-Methoxyphenyl)-2-methylphenol, a tiered approach to biological screening is recommended.

Figure 2: A proposed cascade for the preliminary biological evaluation of 5-(2-Methoxyphenyl)-2-methylphenol.

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a quick and reliable method to assess the in vitro antioxidant activity of the synthesized compound.

-

Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of the test compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid can be used as a positive control.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100 µg/mL).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and initial biological screening of the novel compound 5-(2-Methoxyphenyl)-2-methylphenol. By leveraging established synthetic methodologies like the Suzuki-Miyaura coupling and a logical cascade of biological assays, researchers can efficiently explore the potential of this and other new biphenyl derivatives. The insights gained from these initial studies will pave the way for more advanced investigations, including structure-activity relationship (SAR) studies, mechanism of action elucidation, and potential development into lead compounds for therapeutic or material science applications.

References

- CN117362594A - Preparation method and application of high-purity biphenyl novolac epoxy resin - Google Patents.

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. Available from: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available from: [Link]

-

Catalytic synthesis of benign bisphenols - Diva-portal.org. Available from: [Link]

-